3-[(1-Homopiperidino)methyl]phenylZinc bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(1-Homopiperidino)methyl]phenylzinc bromide, 0.25 M in tetrahydrofuran (THF), is an organozinc compound widely used in organic synthesis. This compound is particularly valuable in cross-coupling reactions, where it serves as a nucleophilic partner to form carbon-carbon bonds. The presence of the homopiperidino group enhances its reactivity and stability, making it a versatile reagent in various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1-Homopiperidino)methyl]phenylzinc bromide typically involves the reaction of 3-bromobenzyl chloride with homopiperidine to form the corresponding 3-[(1-homopiperidino)methyl]phenyl bromide. This intermediate is then treated with zinc dust in the presence of a suitable solvent, such as THF, to yield the desired organozinc compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and reagent concentrations, to ensure high yield and purity. The compound is typically produced in large quantities and stored in THF to maintain its stability and reactivity.
Chemical Reactions Analysis
Types of Reactions
3-[(1-Homopiperidino)methyl]phenylzinc bromide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone or aldehyde.
Reduction: It can be reduced to form the corresponding hydrocarbon.
Substitution: The compound can participate in nucleophilic substitution reactions, replacing the bromide group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of hydrocarbons.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
3-[(1-Homopiperidino)methyl]phenylzinc bromide has a wide range of applications in scientific research:
Chemistry: Used in cross-coupling reactions, such as Negishi coupling, to form carbon-carbon bonds.
Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: Utilized in the development of new drugs and therapeutic agents.
Industry: Applied in the production of fine chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of 3-[(1-Homopiperidino)methyl]phenylzinc bromide involves its role as a nucleophilic reagent in cross-coupling reactions. The homopiperidino group enhances the nucleophilicity of the phenylzinc moiety, facilitating the formation of carbon-carbon bonds. The compound interacts with electrophilic partners, such as aryl halides, under the influence of a palladium or nickel catalyst, leading to the formation of the desired product.
Comparison with Similar Compounds
Similar Compounds
Phenylzinc bromide: Lacks the homopiperidino group, making it less reactive.
3-[(1-Piperidino)methyl]phenylzinc bromide: Similar structure but with a piperidino group instead of a homopiperidino group.
3-[(1-Morpholino)methyl]phenylzinc bromide: Contains a morpholino group, offering different reactivity and stability.
Uniqueness
3-[(1-Homopiperidino)methyl]phenylzinc bromide is unique due to the presence of the homopiperidino group, which enhances its reactivity and stability compared to other similar compounds. This makes it a valuable reagent in various chemical transformations, particularly in cross-coupling reactions.
Properties
Molecular Formula |
C13H18BrNZn |
---|---|
Molecular Weight |
333.6 g/mol |
IUPAC Name |
bromozinc(1+);1-(phenylmethyl)azepane |
InChI |
InChI=1S/C13H18N.BrH.Zn/c1-2-7-11-14(10-6-1)12-13-8-4-3-5-9-13;;/h3-4,8-9H,1-2,6-7,10-12H2;1H;/q-1;;+2/p-1 |
InChI Key |
DGUBSGNUVQSUDS-UHFFFAOYSA-M |
Canonical SMILES |
C1CCCN(CC1)CC2=CC=C[C-]=C2.[Zn+]Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.